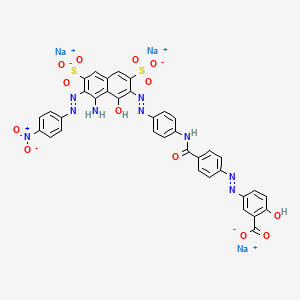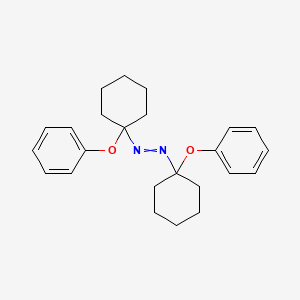![molecular formula C22H46N2O3 B14463143 Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- CAS No. 72987-27-0](/img/structure/B14463143.png)
Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- is a complex organic compound with the molecular formula C22H46N2O3. It is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its diverse chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- typically involves the reaction of hexadecanoic acid with 2-aminoethanol and other reagents under controlled conditions. The process may include steps such as esterification, amidation, and purification to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to simpler amides or alcohols.
Substitution: Participates in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions may vary depending on the desired product and include factors like temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions include various derivatives of hexadecanamide, such as hydroxylated or halogenated compounds, which can be further utilized in different applications .
Scientific Research Applications
Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products
Mechanism of Action
The mechanism of action of Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating cellular responses and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-: Similar structure but different functional groups.
Hexadecanamide, N-3-(hexadecyloxy)-2-hydroxypropyl-N-(2-hydroxyethyl)-: Another related compound with distinct properties
Properties
CAS No. |
72987-27-0 |
|---|---|
Molecular Formula |
C22H46N2O3 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
3-(hexadecanoylamino)-N-(2-hydroxyethyl)-N-methylpropan-1-amine oxide |
InChI |
InChI=1S/C22H46N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22(26)23-18-16-19-24(2,27)20-21-25/h25H,3-21H2,1-2H3,(H,23,26) |
InChI Key |
ZPOZDECDZILOJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(CCO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
![Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-](/img/structure/B14463141.png)

![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
